![molecular formula C15H13N5O4 B2823194 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170547-37-1](/img/structure/B2823194.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Potential Research Applications Based on Similar Compounds
Antimicrobial and Antibacterial Agents
Compounds related to the benzo[d][1,3]dioxole, oxadiazole, and pyrazole families have shown promising antibacterial activity. For example, novel analogs of pyrazole derivatives have been designed, synthesized, and found to exhibit significant antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis, potentially due to their ability to interact with bacterial cell walls or inhibit essential bacterial enzymes (Palkar et al., 2017).
Anticancer Research
Compounds incorporating oxadiazole and pyrazole units have been explored for their anticancer properties, targeting specific receptors or pathways involved in cancer cell proliferation and survival. The design and synthesis of such molecules aim at identifying novel therapeutic agents that can selectively target cancer cells with minimal toxicity to normal cells.
Antioxidant Properties
Oxadiazole and pyrazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These compounds may act by scavenging free radicals or upregulating the body's own antioxidant defenses (Bondock et al., 2016).
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(19-20(8)2)13(21)16-15-18-17-14(24-15)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZBONKAHWDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

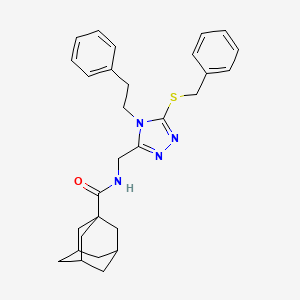
![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)
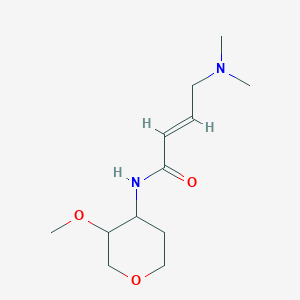

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)
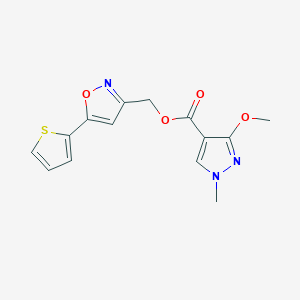
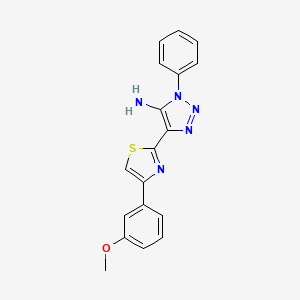
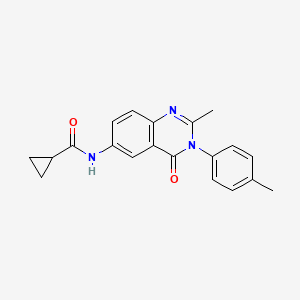
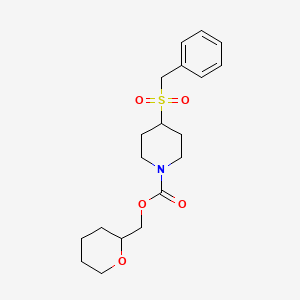
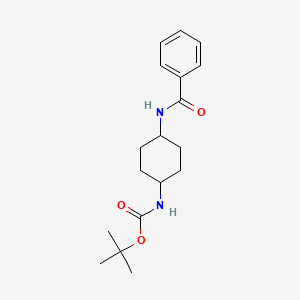

![3-(3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzamido)benzene-1-sulfonyl fluoride](/img/structure/B2823126.png)
![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)
![[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2823131.png)